molecular formula C26H25FN4O4S B11357196 N-(2,6-dimethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2,6-dimethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11357196
M. Wt: 508.6 g/mol
InChI Key: QQGMZCNQANRKJW-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of N-(2,6-DIMETHYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl group, and finally, the attachment of the various substituents. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may play a crucial role in binding to the active site of the target, while the other substituents modulate the compound’s overall activity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2,6-DIMETHYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • N-(2,6-DIMETHYLPHENYL)-5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • N-(2,6-DIMETHYLPHENYL)-5-{[(4-BROMOPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C26H25FN4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25FN4O4S/c1-17-6-4-7-18(2)23(17)29-25(32)24-22(14-28-26(30-24)36(3,33)34)31(16-21-8-5-13-35-21)15-19-9-11-20(27)12-10-19/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

QQGMZCNQANRKJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)F)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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